molecular formula C17H25NO3 B290343 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide

Katalognummer B290343
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: LNHWOCJFNHIKIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body that play a role in pain regulation, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various fields, including pain management, anxiety, depression, and addiction.

Wirkmechanismus

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide selectively inhibits FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide increases levels of endocannabinoids in the body, which can lead to a variety of physiological effects. Endocannabinoids have been shown to play a role in pain regulation, mood, and appetite, among other functions.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to produce a variety of biochemical and physiological effects. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, leading to pain relief, reduced anxiety and depression-like behaviors, and decreased drug-seeking behavior in addiction models. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes or receptors in the body. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide is also relatively stable and can be administered orally or intravenously. However, there are some limitations to using 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide in lab experiments. It has a relatively short half-life in the body, meaning that its effects may be short-lived. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide may interact with other drugs or compounds in the body, which could affect its efficacy.

Zukünftige Richtungen

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, which may have neuroprotective effects. Another area of interest is its potential use in treating addiction. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to decrease drug-seeking behavior in addiction models, and further research could explore its potential as a treatment for substance use disorders. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide could be used in combination with other drugs or therapies to enhance their efficacy.

Synthesemethoden

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclohexanone to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide. This intermediate is then treated with trifluoroacetic anhydride and acetic anhydride to yield the final product, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has been shown to increase levels of endocannabinoids in the body, leading to pain relief, reduced anxiety and depression-like behaviors, and decreased drug-seeking behavior in addiction models. 2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C17H25NO3/c1-12-6-4-5-7-14(12)18-17(19)11-13-8-9-15(20-2)16(10-13)21-3/h8-10,12,14H,4-7,11H2,1-3H3,(H,18,19)

InChI-Schlüssel

LNHWOCJFNHIKIG-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CC2=CC(=C(C=C2)OC)OC

Kanonische SMILES

CC1CCCCC1NC(=O)CC2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.